1'-Epi 2',2'-Difluoro-2'-désoxyuridine

Vue d'ensemble

Description

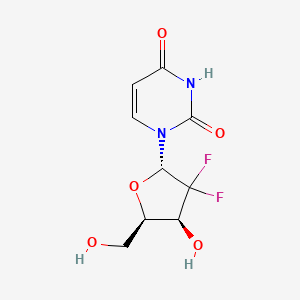

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is a synthetic nucleoside analog, structurally related to gemcitabine. It is characterized by the presence of two fluorine atoms at the 2’ position and an epimeric configuration at the 1’ position. This compound has a molecular formula of C9H10F2N2O5 and a molecular weight of 264.18 g/mol .

Applications De Recherche Scientifique

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of nucleoside analogs.

Biology: The compound is employed in biochemical assays to investigate the mechanisms of nucleoside metabolism and transport.

Méthodes De Préparation

The synthesis of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine typically involves the fluorination of a suitable uridine derivative. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The process may involve multiple steps, including protection and deprotection of hydroxyl groups, to ensure selective fluorination at the desired positions .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Analyse Des Réactions Chimiques

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted under specific conditions, often using nucleophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to modify the sugar moiety.

Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, yielding the free base and sugar components.

Common reagents used in these reactions include strong acids or bases, nucleophiles like sodium azide, and oxidizing agents such as potassium permanganate. The major products formed depend on the reaction conditions and the specific reagents used .

Mécanisme D'action

The mechanism of action of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal base pairing, leading to chain termination and inhibition of DNA synthesis. This mechanism is similar to that of gemcitabine, which targets rapidly dividing cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism .

Comparaison Avec Des Composés Similaires

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine can be compared with other nucleoside analogs such as:

Gemcitabine: Both compounds share a similar structure, but 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine has an epimeric configuration at the 1’ position, which may affect its biological activity.

2’,2’-Difluoro-2’-deoxycytidine: This compound lacks the epimeric configuration and has a different base, cytosine, instead of uracil.

2’-Fluoro-2’-deoxyuridine: This analog has only one fluorine atom at the 2’ position, which may result in different pharmacokinetic and pharmacodynamic properties.

The uniqueness of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine lies in its specific structural modifications, which can influence its interaction with biological targets and its overall efficacy in various applications.

Activité Biologique

1'-Epi 2',2'-Difluoro-2'-deoxyuridine (also known as dFdU) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is a metabolite of gemcitabine, a well-known chemotherapeutic agent. Understanding the biological activity of dFdU is critical for evaluating its efficacy and safety in clinical settings.

- Molecular Formula : C₉H₁₀F₂N₂O₅

- Molecular Weight : 264.183 g/mol

- Melting Point : 147-149 °C

- Density : 1.7 ± 0.1 g/cm³

1'-Epi 2',2'-Difluoro-2'-deoxyuridine operates primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The structural similarity of dFdU to the natural substrate dUMP allows it to competitively inhibit TS, which can lead to decreased DNA synthesis and ultimately induce apoptosis in cancer cells .

Radiosensitization

Research indicates that dFdU exhibits a concentration- and schedule-dependent radiosensitizing effect in vitro. This characteristic enhances the efficacy of radiation therapy, making it a promising candidate for combination therapies in various cancers, particularly those resistant to conventional treatments .

Cell Cycle Effects

Studies have demonstrated that dFdU impacts cell cycle progression differently depending on the cellular context:

- In U251 cells (mutant p53), dFdU treatment leads to an accumulation of cells in the S-phase, enhancing S-phase-specific cell death when combined with radiation.

- In contrast, D54 cells (wild-type p53) exhibit a G1 block after treatment, which prevents radiosensitization by dFdU .

In Vitro Studies

A study focusing on the ovarian carcinoma cell line A2780 revealed that dFdU inhibited TS activity effectively, leading to reduced cell proliferation. The inhibition was characterized by a Ki value of 130 μM, indicating competitive inhibition without stable complex formation .

In Vivo Studies

In animal models, the combination of dFdU with ionizing radiation resulted in significant tumor growth delays. These findings support ongoing clinical trials exploring dFdU as a radiosensitizer for various malignancies, including pancreatic and non-small cell lung cancers .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| 1'-Epi 2',2'-Difluoro-2'-deoxyuridine | Inhibition of Thymidylate Synthase | Induces S-phase arrest; radiosensitizes tumors |

| Gemcitabine | Inhibition of DNA synthesis | Effective against solid tumors; broad application |

| 5-Fluorouracil (5-FU) | Inhibition of TS | Established chemotherapeutic; used in various cancers |

Propriétés

IUPAC Name |

1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRDBEQIJQERSE-PIYBLCFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747700 | |

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153381-14-7 | |

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.